Lipophilicity Comparison (Computed XLogP3-AA) Between 2-Bromo and Closest 2-Halo/2-Cyano/2-Methoxy Indenyl-Benzamide Analogs
The computed XLogP3-AA value (lipophilicity) of the 2-bromo compound is compared with those of the 2-chloro, 3-cyano, and 4-methoxy regioisomeric analogs, as well as the non-halogenated parent and the 2,6-dimethoxy analog. These computed values (all from PubChem, based on the same algorithm) serve as class-level inference of how the bromine atom modulates hydrophobicity relative to alternative substituents. [1]
| Evidence Dimension | Lipophilicity (XLogP3-AA) |
|---|---|
| Target Compound Data | 3.6 (2-bromo-N-((2-methoxy-2,3-dihydro-1H-inden-2-yl)methyl)benzamide) |
| Comparator Or Baseline | 2-chloro analog: XLogP3-AA 3.3; 3-cyano analog: XLogP3-AA 2.2; 4-methoxy analog: XLogP3-AA 2.3; non-halogenated parent (no CAS): XLogP3-AA 3.0 (estimated); 2,6-dimethoxy analog: XLogP3-AA 2.5 |
| Quantified Difference | ΔXLogP3-AA = +0.3 to +1.4 compared to non-bromo analogs |
| Conditions | Computed using XLogP3 3.0 algorithm within PubChem 2025.09.15 release; all values retrieved April 29, 2026. |
Why This Matters
Lipophilicity is a primary determinant of membrane permeability, non-specific protein binding, and metabolic clearance; a ΔXLogP3-AA of >0.3 units can translate into significantly different pharmacokinetic profiles, making the bromo analog a distinct chemical entity for screening purposes.
- [1] PubChem Compound Summary for CID 91631304, 2-bromo-N-[(2-methoxy-2,3-dihydro-1H-inden-2-yl)methyl]benzamide. National Center for Biotechnology Information. https://pubchem.ncbi.nlm.nih.gov/compound/91631304 (accessed 2026-04-29). View Source
